

# IUPAC name (2R,3R,4R)-2,3,4-trihydroxypentanal explained

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## Compound of Interest

Compound Name: 5-deoxy-D-ribose

Cat. No.: B15600977

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An In-depth Technical Guide to (2R,3R,4R)-2,3,4-trihydroxypentanal

## Abstract

(2R,3R,4R)-2,3,4-trihydroxypentanal is an aldopentose, a monosaccharide containing five carbon atoms and an aldehyde functional group. Its structure is defined by the specific stereochemical configuration at its three chiral centers, designated as R at carbons 2, 3, and 4. This document provides a detailed exploration of its IUPAC nomenclature, stereochemistry, physicochemical properties, and its relationship within the broader class of pentoses. It also outlines a representative experimental protocol for the structural and stereochemical characterization of such molecules, intended for researchers in organic chemistry and drug development.

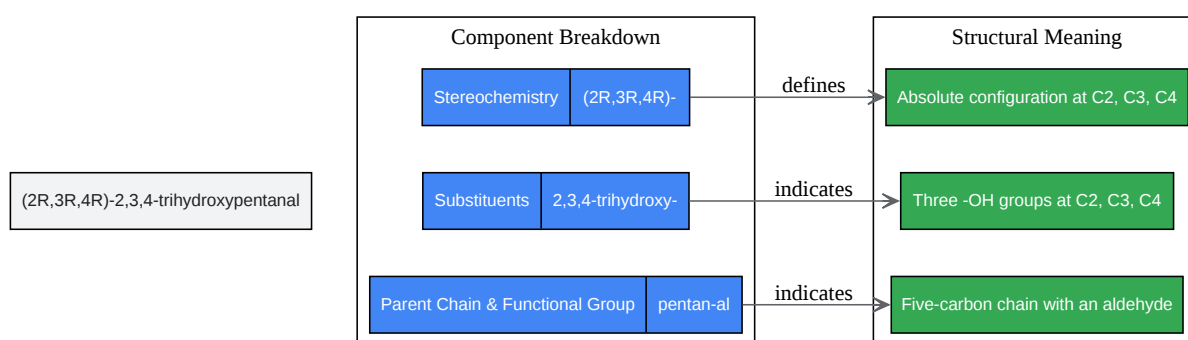
## IUPAC Nomenclature Deconstructed

The systematic name (2R,3R,4R)-2,3,4-trihydroxypentanal precisely describes the molecule's structure. Each component of the name specifies a key structural feature.

- **Parent Hydride:** The base name "pentane" indicates a five-carbon acyclic alkane.
- **Principal Functional Group:** The suffix "-al" signifies the presence of an aldehyde group (-CHO) as the highest priority functional group. By convention, the aldehyde carbon is designated as carbon-1.

- **Substituent Groups:** The prefix "2,3,4-trihydroxy-" indicates the presence of three hydroxyl (-OH) groups located on carbons 2, 3, and 4.
- **Stereochemistry:** The prefix "(2R,3R,4R)-" defines the absolute configuration at the three chiral centers (carbons 2, 3, and 4) according to the Cahn-Ingold-Prelog (CIP) priority rules.

Below is a logical breakdown of the IUPAC name construction.



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Caption: Logical decomposition of the IUPAC name (2R,3R,4R)-2,3,4-trihydroxypentanal.

## Structure and Stereochemistry

(2R,3R,4R)-2,3,4-trihydroxypentanal is one of the eight stereoisomers of 2,3,4-trihydroxypentanal. Its structure is analogous to D-ribose. The designation at each chiral center is determined by assigning priorities to the substituents and orienting the molecule so the lowest priority group (typically hydrogen) points away from the viewer.

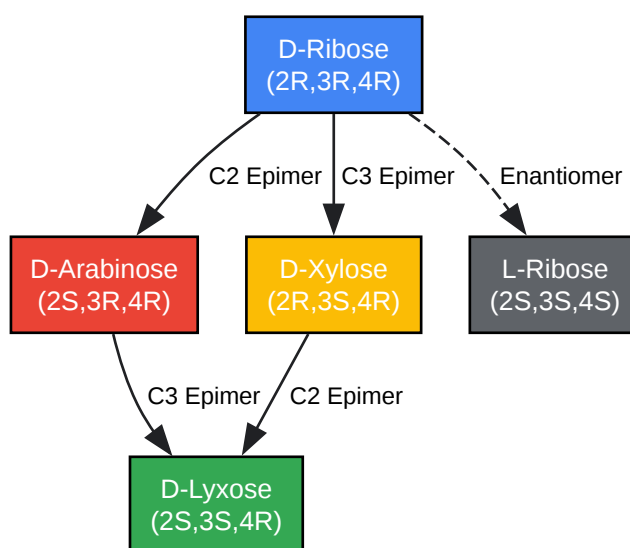
The Fischer projection for this molecule is shown below, alongside its systematic numbering.

## Relationship to Other Aldopentoses

The stereochemistry of simple sugars is fundamental to their biological function.

(2R,3R,4R)-2,3,4-trihydroxypentanal is the systematic name for D-ribose, a critical component of RNA, ATP, and other essential biomolecules. Understanding its relationship to other isomers, such as its enantiomer (L-ribose) and its epimers (e.g., D-arabinose, D-xylose), is crucial.

The diagram below illustrates the stereochemical relationships between D-ribose and its related isomers.



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Caption: Stereochemical relationships between D-ribose and other D-aldopentoses.

## Physicochemical Properties

The quantitative properties of aldopentoses are critical for experimental design, particularly in dissolution, formulation, and analytical characterization. The following table summarizes key physicochemical data for D-ribose, which corresponds to the named compound.

Property	Value	Unit
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>5</sub>	-
Molecular Weight	150.13	g/mol
Appearance	White crystalline powder	-
Melting Point	85 to 95	°C
Specific Rotation [ $\alpha$ ] <sub>D<sup>20</sup></sub>	-20	degrees (c=4, H <sub>2</sub> O)
Water Solubility	~700	g/L
pKa	12.22	-

## Experimental Protocols

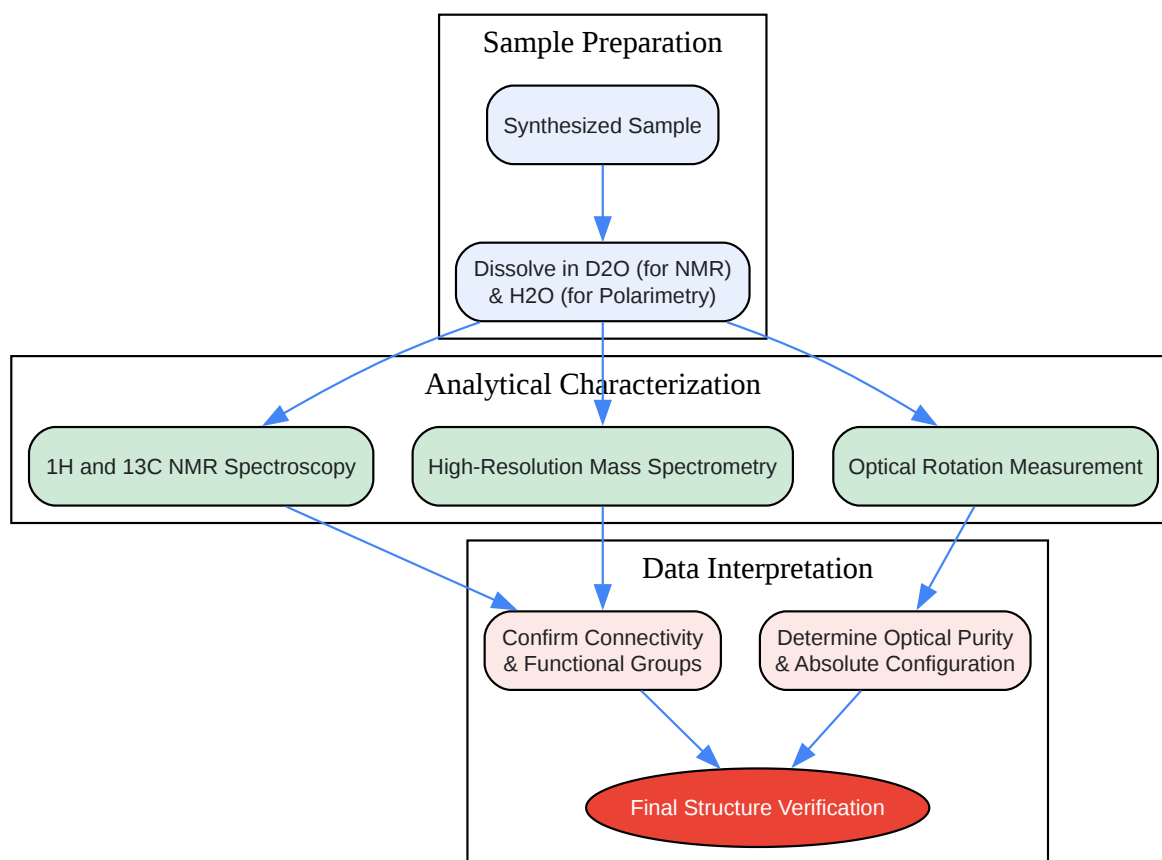
The characterization of a chiral molecule like (2R,3R,4R)-2,3,4-trihydroxypentanal relies on a combination of spectroscopic and analytical techniques to confirm its structure and stereochemical purity.

### Protocol: Structural and Stereochemical Confirmation

Objective: To verify the chemical structure and determine the absolute stereochemistry of a synthesized sample purported to be (2R,3R,4R)-2,3,4-trihydroxypentanal.

Methodology Workflow:

The overall experimental process involves initial purity assessment followed by detailed structural and stereochemical analysis.



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Caption: Experimental workflow for the characterization of (2R,3R,4R)-2,3,4-trihydroxypentanal.

Materials:

- Sample of putative (2R,3R,4R)-2,3,4-trihydroxypentanal
- Deuterium oxide (D<sub>2</sub>O)
- Deionized water (H<sub>2</sub>O)
- NMR spectrometer (≥400 MHz)

- Polarimeter
- High-Resolution Mass Spectrometer (HRMS)

Procedure:

- Mass Spectrometry:
  - Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., water/methanol).
  - Infuse the sample into an ESI-HRMS instrument.
  - Acquire the mass spectrum in positive ion mode to detect the  $[M+Na]^+$  adduct.
  - Expected Result: A high-resolution mass corresponding to the molecular formula  $C_5H_{10}O_5Na^+$  ( $m/z$  173.0426).
- NMR Spectroscopy:
  - Dissolve approximately 10 mg of the sample in 0.6 mL of  $D_2O$ .
  - Acquire a  $^1H$  NMR spectrum. Note that in solution, the compound exists as a mixture of anomers ( $\alpha$ - and  $\beta$ -furanose/pyranose rings) and the open-chain form, leading to complex spectra.
  - Acquire a  $^{13}C$  NMR spectrum.
  - Expected Result: Signals corresponding to the five distinct carbon environments. The anomeric carbons (C1) will appear downfield (~95-105 ppm), and the aldehyde carbon of the open-chain form will be significantly further downfield (~200 ppm). Proton signals and their couplings will confirm the hydroxy-substituted aliphatic chain.
- Polarimetry:
  - Prepare a solution of the sample in deionized water at a precisely known concentration (c), typically 4 g/100 mL.
  - Calibrate the polarimeter using a blank (deionized water).

- Measure the observed optical rotation ( $\alpha$ ) of the sample solution at 20°C using the sodium D-line (589 nm).
- Calculate the specific rotation  $[\alpha]$  using the formula:  $[\alpha] = \alpha / (l \times c)$ , where  $l$  is the path length in decimeters.
- Expected Result: A specific rotation value of approximately -20°. A positive value would indicate the presence of the L-enantiomer.

## Conclusion

(2R,3R,4R)-2,3,4-trihydroxypentanal, systematically known as D-ribose, is a cornerstone molecule in biochemistry. Its structure, defined by its specific arrangement of hydroxyl groups along a five-carbon aldehyde chain, gives rise to its critical role in forming the backbone of nucleic acids and in cellular energy metabolism. A thorough understanding of its nomenclature, stereochemical properties, and the analytical methods used for its characterization is essential for researchers in chemical biology and therapeutic development. The protocols and data presented herein serve as a foundational guide for the study and application of this and related chiral molecules.

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